2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
CAS No.: 2034223-24-8
Cat. No.: VC6495602
Molecular Formula: C18H20N6O
Molecular Weight: 336.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034223-24-8 |
|---|---|
| Molecular Formula | C18H20N6O |
| Molecular Weight | 336.399 |
| IUPAC Name | 2-(benzimidazol-1-yl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H20N6O/c25-18(11-23-12-19-15-3-1-2-4-17(15)23)22-8-7-14(9-22)24-10-16(20-21-24)13-5-6-13/h1-4,10,12-14H,5-9,11H2 |
| Standard InChI Key | CDQMTSIDSZVWPB-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C=NC5=CC=CC=C54 |
Introduction
Structural Overview
This compound features several key structural elements:
-
Benzodiazole core (1H-1,3-benzodiazol-1-yl): A bicyclic aromatic system containing nitrogen atoms, contributing to the compound's electronic properties and reactivity.
-
Triazole ring (4-cyclopropyl-1H-1,2,3-triazol): A five-membered heterocyclic ring with three nitrogen atoms. The cyclopropyl substitution enhances its steric and electronic characteristics.
-
Pyrrolidine ring: A saturated five-membered ring containing nitrogen, often associated with biological activity.
-
Ethanone group (-COCH2): A ketone functional group linking the benzodiazole and pyrrolidine-triazole moieties.
Molecular Formula
The molecular formula is C18H20N6O, indicating 18 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom.
Synthesis Pathways
The synthesis of such a compound typically involves multistep organic reactions. Below are potential steps based on related chemical literature:
Formation of the Benzodiazole Core
The benzodiazole nucleus can be synthesized via cyclization of ortho-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Construction of the Triazole Ring
The triazole moiety can be formed using a "click chemistry" approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves:
-
An alkyne precursor (e.g., cyclopropylacetylene).
-
An azide derivative to form the triazole ring.
Pyrrolidine Functionalization
Pyrrolidine derivatives can be introduced through nucleophilic substitution or reductive amination reactions involving secondary amines and electrophilic carbon centers.
Final Coupling
The ethanone group serves as a linker between the benzodiazole and pyrrolidine-triazole fragments. This step may involve acylation reactions or condensation processes.
Spectroscopic Data
Characterization methods include:
-
NMR Spectroscopy: Proton (H) and carbon (C) NMR to confirm structural details.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups like C=O (ketone) and N-H (heterocycles).
Pharmaceutical Relevance
Compounds with benzodiazole and triazole motifs are known for their diverse biological activities:
-
Antimicrobial: Benzodiazoles exhibit antibacterial and antifungal properties.
-
Anticancer: Triazoles are explored in oncology for their ability to inhibit specific enzymes.
-
CNS Activity: Pyrrolidine derivatives often act on central nervous system receptors.
Material Science
Such heterocyclic compounds may also find applications in:
-
Organic electronics due to their conjugated systems.
-
Catalysis as ligands for metal complexes.
Research Findings
| Property | Value/Observation | Methodology |
|---|---|---|
| Molecular Weight | ~336 g/mol | Calculated from formula |
| Melting Point | Likely between 150–200°C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in DMSO; limited in water | Experimental determination |
| Biological Activity | Antimicrobial potential | In vitro assays |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume